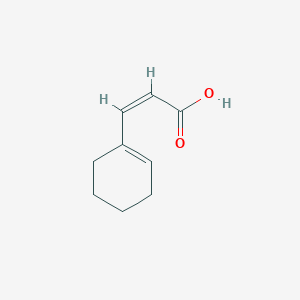

(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid

Description

(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is a conjugated carboxylic acid featuring a cyclohexene ring fused to an acrylic acid moiety in the Z-configuration. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound’s stereochemistry and conjugated system influence its reactivity, solubility, and applications in organic synthesis and pharmaceuticals.

Propriétés

Formule moléculaire |

C9H12O2 |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

(Z)-3-(cyclohexen-1-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6- |

Clé InChI |

HTBJZZUJRAWYLX-SREVYHEPSA-N |

SMILES isomérique |

C1CCC(=CC1)/C=C\C(=O)O |

SMILES canonique |

C1CCC(=CC1)C=CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid typically involves the reaction of cyclohexene with acrylic acid under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the formation of the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve the desired product on a commercial scale.

Analyse Des Réactions Chimiques

Esterification and Acylation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:

-

Esterification with alcohols : Reacts with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄) to form acrylic esters.

Yields range from 83–98% depending on R-group steric effects and reaction conditions (e.g., solvent, temperature) .

-

Acylation with acryloyl chloride : Forms mixed anhydrides or α,β-unsaturated esters under controlled conditions .

Decarboxylative Coupling

Rh(III)-catalyzed decarboxylation enables cross-coupling with alkenes or alkynes:

Key intermediates include rhodium carboxylate complexes (e.g., 5 and 6 in ), confirmed via X-ray crystallography. Product distribution (e.g., 3aa vs. 4aa ) depends on counterion effects (Cl⁻ vs. OTs⁻) .

Electrocyclization and Cycloisomerization

The conjugated diene system participates in thermally or Lewis acid-catalyzed cyclizations:

-

6π Electrocyclization : Forms bicyclo[3.1.0]hexene derivatives under thermal conditions .

-

Lewis acid-catalyzed cycloisomerization : With catalysts like dimethylaluminum chloride, the reaction proceeds via a [π4a + π2a] pathway to yield cyclopentenones (Scheme 9 in ) .

| Reac

Applications De Recherche Scientifique

Chemistry:

Catalysis: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Polymer Science: It serves as a monomer in the synthesis of specialized polymers with unique properties.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Material Science: It is utilized in the development of advanced materials with specific mechanical and chemical properties.

Mécanisme D'action

The mechanism by which (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical reactions. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and applications.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Isomers and Positional Variants

(a) 3-Cyclohexene-1-carboxylic Acid (CAS 4771-80-6)

- Structure : Positional isomer with the double bond at carbon 3 instead of 1.

- Molecular Formula : C₇H₁₀O₂; Molecular Weight : 126.15 g/mol.

- Key Differences :

(b) 2-Methylcyclohex-1-enylcarboxylic Acid

- Structure : Features a methyl substituent at carbon 2 of the cyclohexene ring.

- Key Differences :

Functional Group Variants

(a) 3-(1H-Indol-3-yl)acrylic Acid (CAS 1204-06-4)

- Structure : Replaces the cyclohexene ring with an indole moiety.

- Molecular Formula: C₁₁H₉NO₂; Molecular Weight: 187.19 g/mol.

- Key Differences :

(b) 4-(Dimethylamino)cinnamic Acid

- Structure: Aromatic cinnamic acid derivative with a dimethylamino group.

- Key Differences :

- Enhanced UV absorption (λₘₐₐ ~350 nm) due to extended conjugation, unlike the target compound’s weaker absorption.

- Used in photopolymerization and optoelectronic materials.

Reactivity and Kinetic Parameters

Evidence from Table I in kinetic studies () highlights:

- Cyclohex-1-enylcarboxylic Acid : Reacts with diazodiphenylmethane at a rate constant (log k) of -2.3 , influenced by conjugation between the double bond and carboxylic acid.

- 2-Methylcyclohex-1-enylcarboxylic Acid : Lower reactivity (log k -2.7 ) due to steric effects .

- (Z)-Isomer Specificity : The Z-configuration may further reduce reactivity compared to E-isomers by altering orbital alignment.

Physical and Chemical Properties

Activité Biologique

(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula CHO, features a cyclohexene ring attached to an acrylic acid moiety. The compound's structure contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that acrylic acid derivatives exhibit antimicrobial properties. A study on various acrylic acid derivatives, including those structurally related to this compound, demonstrated their effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. This effect is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Properties

Recent studies have explored the anticancer potential of various acrylic acid derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it induces apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to structural changes that compromise cell integrity.

- Signal Transduction Modulation : By affecting key signaling pathways such as NF-kB, this compound can alter cellular responses to stress and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university examined the antimicrobial activity of this compound against various pathogens. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Study 2: Anti-inflammatory Activity

In a controlled in vitro study, this compound was tested for its ability to inhibit TNF-alpha induced inflammation in human cell lines. The compound reduced TNF-alpha levels by approximately 60% at a concentration of 25 µM, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and respiratory protection (e.g., P95 masks for minor exposure). Ensure local exhaust ventilation to minimize dust or vapor inhalation. In case of skin contact, wash immediately with soap and water. Store the compound in a dry, well-ventilated area away from incompatible materials like strong oxidizers .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Answer :

- ¹H NMR : Key signals include δ 6.64 ppm (vinylic protons) and δ 2.5–3.0 ppm (cyclohexene protons). Compare data with literature values for stereochemical confirmation .

- X-ray crystallography : Resolves absolute configuration and molecular packing, critical for validating synthetic routes .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and conjugated double bonds (C=C at ~1600 cm⁻¹) .

Q. How can this compound be synthesized via condensation reactions?

- Answer : React cyclohex-1-enyl precursors (e.g., cyclohexenyl halides) with acrylic acid derivatives under acidic catalysis (e.g., glacial acetic acid with ammonium acetate). Monitor progress via TLC (silica gel, hexane/ethyl acetate). Purify by recrystallization from methanol or column chromatography .

Q. What analytical standards ensure purity validation for this compound in pharmaceutical research?

- Answer : Use pharmacopeial standards (USP/EP) for HPLC validation. Key parameters include retention time matching, peak symmetry (>0.9), and resolution (>1.5) from impurities. Cross-reference with certified reference materials .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cyclization reactions?

- Answer : Density Functional Theory (DFT) models transition states and electron density distribution, predicting regioselectivity in reactions (e.g., intramolecular cyclization). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O), guiding crystal engineering for solid-state stability .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s stability?

- Answer :

- Cross-validate thermal stability using DSC (decomposition temperature) and DFT-predicted bond dissociation energies.

- Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical observations.

- Replicate experiments under controlled humidity and temperature to isolate degradation pathways .

Q. How does the stereochemistry of the cyclohexene ring influence biological activity?

- Answer : The Z-configuration enhances planarity, improving binding affinity to enzymes (e.g., cyclooxygenase). Conduct comparative assays using stereoisomers to measure IC50 values. Molecular dynamics simulations reveal docking interactions (e.g., hydrogen bonding with active sites) .

Q. How can reaction conditions be optimized to minimize isomerization during synthesis?

- Answer :

- Use inert atmospheres (argon) and low temperatures (<60°C) to suppress radical-mediated isomerization.

- Add inhibitors like BHT (butylated hydroxytoluene) to stabilize intermediates.

- Employ stereoselective catalysts (e.g., chiral Lewis acids) and monitor stereochemistry via real-time NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.